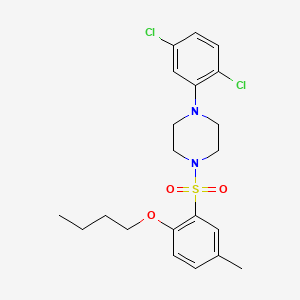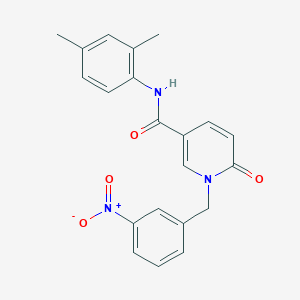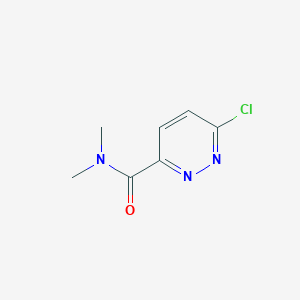
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine, commonly known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB belongs to the class of sulfonyl piperazine derivatives and has been studied extensively for its pharmacological properties. In
作用機序
The mechanism of action of BMB is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. BMB has been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the pharmacological effects of BMB.
Biochemical and Physiological Effects:
BMB has been shown to have various biochemical and physiological effects. In animal studies, BMB has been shown to decrease locomotor activity and induce sedation. BMB has also been shown to decrease body temperature and increase pain threshold. In addition, BMB has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the advantages of using BMB in lab experiments is its high potency and selectivity. BMB has been shown to have a high affinity for serotonin and dopamine receptors, making it a useful tool for studying the effects of these neurotransmitters. However, one of the limitations of using BMB in lab experiments is its potential toxicity. BMB has been shown to have toxic effects on some cell lines, and caution should be taken when using BMB in cell culture experiments.
将来の方向性
There are several future directions for the study of BMB. One direction is the development of BMB derivatives with improved pharmacological properties. Another direction is the study of the effects of BMB on other neurotransmitter systems, such as the glutamate system. In addition, the potential use of BMB as a therapeutic agent for neurological disorders and cancer should be further explored.
合成法
The synthesis of BMB involves the reaction of 2,5-dichlorobenzene with butyl lithium to form the corresponding organolithium compound. This is then reacted with methyl benzenesulfonyl chloride to form the intermediate product. The intermediate product is further reacted with piperazine to form the final product, BMB.
科学的研究の応用
BMB has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BMB has been studied as a potential drug candidate for the treatment of various diseases, including cancer, depression, and anxiety. In neuroscience, BMB has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In cancer research, BMB has been studied for its potential as a chemotherapeutic agent.
特性
IUPAC Name |
1-(2-butoxy-5-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O3S/c1-3-4-13-28-20-8-5-16(2)14-21(20)29(26,27)25-11-9-24(10-12-25)19-15-17(22)6-7-18(19)23/h5-8,14-15H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWSZPJPYNXHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2732820.png)


![3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2732825.png)
![2-(1-Methylindol-3-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2732826.png)


![Cyclopentyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2732829.png)


![2-(4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2732835.png)
![(4-Methylsulfanylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2732837.png)
![N-(4-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2732839.png)
